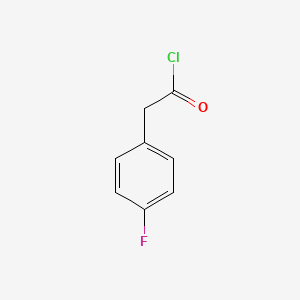

4-Fluorophenylacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOJFYRPBYGHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395835 | |

| Record name | 4-Fluorophenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-04-1 | |

| Record name | 2-(4-Fluorophenyl)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Fluorophenylacetyl Chloride

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound. The information is intended to support laboratory research and development activities.

Introduction

This compound (CAS No. 459-04-1) is a versatile acyl chloride derivative widely utilized as a key intermediate in organic synthesis. Its unique properties, stemming from the presence of a fluorine atom on the phenyl ring, make it a valuable building block in the production of pharmaceuticals, agrochemicals, and specialty materials.[1] The fluorine substituent enhances its electrophilic character, facilitating efficient acylation reactions.[1] This compound is crucial for introducing the 4-fluorophenylacetyl moiety into various molecules to modulate their biological activity and physical properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for designing experiments, understanding its reactivity, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.58 g/mol | [2] |

| CAS Number | 459-04-1 | [1][2] |

| Appearance | Clear, pale yellow liquid or solid | [1][3] |

| Melting Point | 0 °C | [1] |

| Boiling Point | 202-204 °C (at atmospheric pressure); 102-104 °C (at 12 Torr) | [4][5] |

| Density | 1.259 g/cm³ (at 20 °C) | [1][4] |

| Refractive Index | 1.5110 to 1.5130 (at 20 °C, 589 nm) | [1][6] |

| Purity | ≥ 97.5% (GC) | [6] |

| Solubility | Miscible with dichloromethane; Reacts violently with water | [5][7] |

| IUPAC Name | 2-(4-fluorophenyl)acetyl chloride | [2] |

| Synonyms | 4-Fluorobenzeneacetyl chloride, (4-Fluorophenyl)acetyl chloride | [1][2] |

Synthesis and Reactivity

This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions. Its reactivity is heightened by the electron-withdrawing nature of the fluorine atom.

Synthesis Workflow

A common laboratory-scale synthesis involves the chlorination of 4-fluorophenylacetic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The workflow for this conversion is depicted below.

Caption: Synthesis of this compound from 4-fluorophenylacetic acid.

General Reactivity As a typical acyl chloride, it reacts with:

-

Water: Hydrolyzes violently to form 4-fluorophenylacetic acid and hydrochloric acid.[7][8]

-

Alcohols: Reacts to form esters.

-

Amines: Reacts to form amides.

-

Arenes: Undergoes Friedel-Crafts acylation in the presence of a Lewis acid catalyst to form ketones.[9]

Experimental Protocols

General Synthesis Protocol via Chlorination

This protocol describes a generalized method for synthesizing this compound. Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution). Ensure all glassware is thoroughly dried.

-

Reactant Addition: Charge the flask with 4-fluorophenylacetic acid.

-

Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (SOCl₂) to the flask.[9]

-

Reaction: The mixture is typically stirred at room temperature or gently heated to reflux to drive the reaction to completion.[9] Reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The resulting crude this compound is then purified by vacuum distillation to yield the final product.

Safe Handling and Storage

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid contact with skin, eyes, and clothing.[7] Avoid inhalation of vapors.[4] Keep away from moisture and water, as it reacts violently.[7]

-

Storage: Store in a cool, dry place, typically between 2-8°C, under an inert atmosphere.[3] The container should be tightly sealed to prevent moisture ingress. Store in a corrosive-resistant container.

Applications in Research and Drug Development

This compound is a critical building block in several areas:

-

Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.[1]

-

Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides.[1]

-

Material Science: It is used in the formulation of specialty polymers and resins, imparting enhanced thermal stability and chemical resistance.[1]

-

Diagnostic Reagents: The chemical is applied in the creation of diagnostic tools for detecting and analyzing biological compounds.[1]

Logical Flow for Application in Drug Discovery

The following diagram illustrates the logical progression from a chemical building block like this compound to a potential drug candidate.

Caption: Role of this compound in a typical drug discovery workflow.

Safety Information

This compound is a corrosive and hazardous substance.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.[5]

-

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[7]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant utility in synthetic chemistry. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for researchers and drug development professionals. Proper understanding of its characteristics and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 459-04-1 [sigmaaldrich.com]

- 4. This compound(459-04-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Fluoroacetyl chloride | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103420823A - Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Fluorophenylacetyl Chloride (CAS: 459-04-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenylacetyl chloride, a key reagent in synthetic chemistry. The document details its chemical and physical properties, safety and handling protocols, and its significant applications in various fields, particularly in the development of pharmaceuticals and agrochemicals.

Core Properties and Specifications

This compound, identified by the CAS number 459-04-1, is a reactive acyl chloride that serves as a crucial building block in organic synthesis.[1] Its molecular structure, incorporating a fluorine atom on the phenyl ring, imparts unique reactivity, making it a valuable intermediate for introducing the 4-fluorophenylacetyl group into molecules.[1]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 459-04-1 | [1][2][] |

| Molecular Formula | C₈H₆ClFO | [1][2][][4] |

| Molecular Weight | 172.58 g/mol | [2][][5] |

| Appearance | Clear, pale yellow liquid | [1][2] |

| Density | 1.259 g/cm³ (at 20°C) | [1][][6][7] |

| Boiling Point | 102-104°C at 12 mmHg60°C at 8 mmHg202-204°C | [6][][7] |

| Melting Point | 0°C | [1] |

| Refractive Index | 1.512 (at 20°C) | [1][6] |

| Purity | ≥ 98% (GC) | [1][] |

| Synonyms | 2-(4-fluorophenyl)acetyl chloride, 4-Fluorobenzeneacetyl chloride | [1][2][5] |

Applications in Synthesis

This compound is a versatile reagent with broad applications in several areas of chemical synthesis. Its primary utility lies in its role as an intermediate for creating more complex molecules.[1]

-

Pharmaceutical Synthesis : It is a key intermediate in the production of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1]

-

Agrochemical Development : The compound is utilized in the synthesis of pesticides and herbicides.[1]

-

Organic Synthesis : It is widely used to introduce the 4-fluorophenylacetyl moiety into organic molecules, which can enhance their biological activity or modify their physical properties.[1]

-

Material Science : It finds use in the formulation of specialty polymers and resins, contributing to enhanced thermal stability and chemical resistance.[1]

-

Diagnostic Reagents : This chemical is also applied in the creation of diagnostic tools for clinical analysis.[1]

Safety and Handling

Due to its reactive nature, this compound must be handled with appropriate safety precautions. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6][8]

GHS Hazard Information

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage[5][8] |

| H318 | Causes serious eye damage[5] |

Precautionary Measures

A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers. Key handling advice includes:

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye, and face protection.[6]

-

Ventilation : Use only in a well-ventilated area.[9]

-

Storage : Store in a dry, well-ventilated place, away from moisture, with the container tightly closed.[4][6] Recommended storage temperature is between 2-8°C.[4]

-

First Aid : In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[9] If inhaled, move the person to fresh air.[9] If swallowed, rinse the mouth but do not induce vomiting.[6][9]

Experimental Protocols

The high reactivity of the acyl chloride group in this compound allows it to readily participate in nucleophilic acyl substitution reactions. A common application is the synthesis of amides through reaction with primary or secondary amines.

General Protocol for Amide Synthesis (Schotten-Baumann Conditions)

This protocol describes a general method for the acylation of an amine with this compound.

Materials:

-

This compound

-

A primary or secondary amine

-

A suitable solvent (e.g., dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF))

-

A base (e.g., triethylamine (TEA) or pyridine)

-

Water

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the amine (1.0 equivalent) in the chosen solvent.

-

Add the base (1.1-2.0 equivalents) to the amine solution.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, add water to the reaction mixture to quench any remaining acyl chloride and to precipitate the amide product.

-

Isolate the product by filtration, washing with water to remove any salts.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing Chemical Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Synthesis of this compound.

Caption: Experimental Workflow for Amide Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103420823A - Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone - Google Patents [patents.google.com]

- 4. cerritos.edu [cerritos.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. uakron.edu [uakron.edu]

- 8. 傅-克酰基化反应 [sigmaaldrich.com]

- 9. Amide synthesis by acylation [organic-chemistry.org]

An In-depth Technical Guide to the Spectral Data of 4-Fluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Fluorophenylacetyl chloride (C₈H₆ClFO), a key reagent in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions, data from analogous compounds, and standardized experimental protocols to offer a robust resource for researchers.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of phenylacetyl chloride with a fluorine atom at the para position of the benzene ring. This substitution significantly influences the electronic environment of the molecule, which is reflected in its NMR, IR, and MS spectra.

Structure:

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

-

Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern, aiding in structural elucidation.

Predicted and Representative Spectral Data

The following tables summarize the expected and representative spectral data for this compound. These values are based on established chemical shift and absorption frequency ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.35 | Multiplet | 2H | Ar-H (ortho to CH₂) |

| ~ 6.95 - 7.10 | Multiplet | 2H | Ar-H (ortho to F) |

| ~ 4.10 | Singlet | 2H | -CH₂ -COCl |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ ppm) | Assignment |

| ~ 172 | C =O |

| ~ 162 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~ 131 (d, ³JCF ≈ 8 Hz) | C H (ortho to CH₂) |

| ~ 129 (d, ⁴JCF ≈ 3 Hz) | C -CH₂ |

| ~ 116 (d, ²JCF ≈ 21 Hz) | C H (ortho to F) |

| ~ 52 | CH₂ |

Table 3: Representative IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Weak | Aliphatic C-H stretch |

| ~ 1800 | Strong | C=O stretch (acid chloride) |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~ 1230 | Strong | C-F stretch |

| ~ 850 | Strong | p-disubstituted C-H bend |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Predicted Identity | Notes |

| 172/174 | [M]⁺ | Molecular ion peak (³⁵Cl/³⁷Cl isotopes in ~3:1 ratio) |

| 137 | [M - Cl]⁺ | Loss of chlorine radical |

| 109 | [C₇H₄F]⁺ | Loss of CO and Cl |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

3.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum using the same instrument, with proton decoupling.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software to obtain the frequency-domain spectrum. Reference the spectrum to the TMS signal.

3.2 FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the sample between the plates and acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

3.3 Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Visualizations

4.1 Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

4.2 Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

This technical guide provides a foundational understanding of the spectral characteristics of this compound. For definitive analysis, it is always recommended to acquire experimental data on a purified sample and compare it with reference data when available.

In-Depth Technical Guide: The Core Mechanism of Action of 4-Fluorophenylacetyl Chloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenylacetyl chloride is a pivotal reagent in modern organic synthesis, prized for its heightened reactivity and its utility as a building block for complex molecules, particularly in the pharmaceutical industry. This technical guide elucidates the core mechanism of action of this compound in key organic reactions, including Friedel-Crafts acylation, esterification, and amidation. The influence of the para-fluoro substituent on the reactivity of the acetyl chloride functional group is a central focus. This document provides a comprehensive overview of reaction mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Chemical Profile of this compound

This compound is a derivative of phenylacetyl chloride, featuring a fluorine atom at the para position of the phenyl ring. This substitution significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl carbon in the acetyl chloride moiety. Acyl chlorides, in general, are highly reactive compounds that serve as excellent acylating agents in a variety of organic transformations.[1] The presence of the electron-withdrawing fluorine atom further activates the molecule towards nucleophilic attack, making this compound a more potent reagent compared to its non-fluorinated counterpart.[2] This enhanced reactivity is a key factor in its widespread application in the synthesis of pharmaceuticals and other fine chemicals.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental mechanism governing the reactions of this compound is nucleophilic acyl substitution . This two-step addition-elimination mechanism is characteristic of acyl halides and is central to its role in acylation reactions.[3]

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the this compound. The high electronegativity of both the oxygen and chlorine atoms, augmented by the inductive effect of the para-fluorine atom, renders the carbonyl carbon highly electron-deficient and thus susceptible to nucleophilic attack. This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen atom.[3]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group. The result is the formation of a new acyl compound where the chlorine atom has been substituted by the nucleophile.[3]

The overall reaction can be generalized as follows:

Caption: General mechanism of nucleophilic acyl substitution.

Key Organic Reactions and Applications

This compound is a versatile reagent employed in a range of crucial organic transformations.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. In this reaction, this compound reacts with an aromatic compound, such as benzene or its derivatives, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]

Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of the this compound, facilitating its departure and forming a highly reactive and resonance-stabilized acylium ion.[5][6]

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and is attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion).[6]

-

Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final acylated product, a ketone. The catalyst is also regenerated in this step.[7]

Caption: Workflow of Friedel-Crafts Acylation.

Quantitative Data:

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Anisole | Acetyl Chloride | ZrPW | Solvent-free | 130 | 92 (para) | [8] |

| Anisole | Benzoyl Chloride | Cu(OTf)₂ | [bmim][BF₄] | 80 | >99 (para) | |

| Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | 110-120 | >99 (para) | [6] |

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

To a stirred solution of the aromatic compound in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen), the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) is added portion-wise at 0 °C.

-

This compound (1.0 equivalent) is then added dropwise to the mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[9]

Esterification

Esterification is the process of forming an ester from a carboxylic acid derivative and an alcohol. This compound reacts readily with alcohols to produce the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2]

Mechanism: The mechanism follows the general two-step nucleophilic acyl substitution pathway. The alcohol acts as the nucleophile, attacking the carbonyl carbon of the this compound. The subsequent elimination of the chloride ion yields the ester.

Caption: Workflow of Esterification.

Quantitative Data:

The following table provides data for the esterification of benzyl alcohol with acetyl chloride, a reaction analogous to that of this compound.

| Alcohol | Acylating Agent | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |

| Benzyl Alcohol | Acetyl Chloride | None | Solvent-free | Room Temp. | 98 | [10] |

| Various Alcohols | Acetic Acid | Porous Polymeric Acid | None | 50 °C | up to 95 | [11] |

Experimental Protocol: Esterification of Benzyl Alcohol with this compound

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred mixture over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or distillation.[2][12]

Amidation

Amidation is the formation of an amide from a carboxylic acid derivative and an amine. This compound reacts vigorously with ammonia, primary amines, and secondary amines to form the corresponding amides.[5][13] Similar to esterification, a base is often used to neutralize the HCl produced. If the amine is used in excess, it can also serve as the base.

Mechanism: The reaction proceeds via the nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile.

Caption: Workflow of Amidation.

Quantitative Data:

The following table presents yields for the amidation of various acid chlorides with ammonium chloride, providing a reference for the expected reactivity of this compound.

| Acid Chloride | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Phenylpropanoyl chloride | NH₄Cl | NMP | 120 | 1 | 95 | [9] |

| Benzoyl chloride | NH₄Cl | NMP | 120 | 1 | 85 | [9] |

| Phenylacetyl chloride | NH₄Cl | NMP | 120 | 1 | 82 | [9] |

| Cinnamoyl chloride | NH₄Cl | NMP | 120 | 1 | 92 | [9] |

Experimental Protocol: General Procedure for Amidation

-

Dissolve the amine (2.2 equivalents) in a suitable aprotic solvent (e.g., DCM, THF) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.

-

Filter the reaction mixture to remove the ammonium hydrochloride salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide.

-

Purify the product by recrystallization or column chromatography.[1][13]

The Role of the Fluorine Substituent

The para-fluorine atom in this compound plays a crucial role in enhancing its reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) significantly influences the electron density of the entire molecule.

This inductive effect pulls electron density away from the phenyl ring and, consequently, from the acetyl chloride group. This withdrawal of electron density makes the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack. The increased electrophilicity of the carbonyl carbon leads to a lower activation energy for the nucleophilic addition step, resulting in a faster reaction rate compared to unsubstituted phenylacetyl chloride.

Applications in Drug Development

The 4-fluorophenylacetyl moiety is a common structural motif in a variety of pharmaceutical agents, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of fluorine can enhance the metabolic stability and bioavailability of drug molecules.

For instance, the synthesis of certain profens, a class of NSAIDs, can involve intermediates derived from 4-fluorophenylacetic acid, which is readily prepared from this compound.[14] The general synthetic strategy often involves the introduction of the 4-fluorophenylacetyl group into a suitable scaffold, followed by further chemical modifications to arrive at the final active pharmaceutical ingredient (API).

Conclusion

This compound is a highly reactive and versatile reagent in organic synthesis, primarily due to the electron-withdrawing nature of the para-fluoro substituent which enhances the electrophilicity of the carbonyl carbon. Its mechanism of action in key organic reactions such as Friedel-Crafts acylation, esterification, and amidation is governed by the nucleophilic acyl substitution pathway. This in-depth guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations, to aid researchers and professionals in the effective utilization of this important synthetic building block in the development of novel chemical entities and pharmaceuticals.

References

- 1. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wyzant.com [wyzant.com]

- 3. researchgate.net [researchgate.net]

- 4. Solved 4. A Friedel-Crafts acylation of 2.64 g of anisole | Chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scirp.org [scirp.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 13. Amide synthesis by acylation [organic-chemistry.org]

- 14. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Theoretical Reactivity of 4-Fluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenylacetyl chloride is a crucial reagent in organic synthesis, serving as a key building block for a variety of compounds, particularly in the pharmaceutical industry. Its reactivity is of significant interest for optimizing reaction conditions and designing novel molecular entities. This technical guide provides a comprehensive overview of the theoretical aspects of this compound's reactivity, supported by analogous computational studies, general reaction mechanisms, and its application in the development of therapeutic agents. While specific theoretical studies on this compound are not extensively available in public literature, this guide leverages data from closely related structures and general principles of acyl chloride chemistry to provide a robust framework for understanding its chemical behavior.

Introduction to this compound

This compound is a versatile acyl chloride recognized for its heightened reactivity, making it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of a fluorine atom on the phenyl ring significantly influences the electrophilic character of the carbonyl carbon, thereby facilitating efficient acylation reactions. This compound is particularly noted for its role as an intermediate in the production of anti-inflammatory and analgesic drugs.

Theoretical Studies of Reactivity: A DFT Perspective

While direct Density Functional Theory (DFT) studies on this compound are limited in published literature, valuable insights can be drawn from computational analyses of structurally similar compounds, such as 4-chlorophenylacetyl chloride. DFT calculations are instrumental in elucidating reaction mechanisms, determining transition state energies, and predicting the overall reactivity of a molecule.

A DFT study on 4-chlorophenylacetyl chloride using the B3LYP functional and a 6-311++G(d,p) basis set has provided insights into its molecular geometry, vibrational frequencies, and electronic properties. Such studies typically involve:

-

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

-

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack. The LUMO of an acyl chloride is typically centered on the carbonyl carbon, making it the primary site for nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and delocalization within the molecule. The electron-withdrawing nature of the fluorine atom in this compound is expected to increase the positive charge on the carbonyl carbon, enhancing its electrophilicity compared to unsubstituted phenylacetyl chloride.

The general workflow for a computational study of acyl chloride reactivity is depicted below.

The Genesis of a Key Synthetic Building Block: A Technical History of 4-Fluorophenylacetyl Chloride

For Immediate Release

A deep dive into the historical synthesis and discovery of 4-Fluorophenylacetyl chloride, a pivotal reagent in modern drug development and chemical manufacturing. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of its origins, physicochemical properties, and evolving synthetic methodologies.

Introduction

This compound, a seemingly unassuming acyl chloride, holds a significant place in the landscape of organic synthesis. Its utility as a reactive intermediate for introducing the 4-fluorophenylacetyl moiety has made it an indispensable tool in the creation of a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide traces the history of this compound, from the early days of organofluorine chemistry to its current standing as a commercially available and widely used reagent.

The Dawn of Organofluorine Chemistry and the Precursor: 4-Fluorophenylacetic Acid

The story of this compound is intrinsically linked to its parent compound, 4-fluorophenylacetic acid. The synthesis of organofluorine compounds presented significant challenges to early chemists. The first synthesis of an organofluorine compound is often attributed to Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride. This laid the groundwork for future developments in the field.

While a definitive first synthesis of 4-fluorophenylacetic acid is not readily apparent in a single landmark publication, its earliest systematic documentation can be traced through comprehensive chemical archives. The Beilstein Handbook of Organic Chemistry, a monumental compilation of organic compounds, references 4-fluorophenylacetic acid, indicating its known existence and synthesis prior to the mid-20th century. One notable early and detailed synthesis was reported in the Journal of the American Chemical Society in 1956 by Bergmann and his colleagues.[1] Their work provided a clear experimental pathway and characterization, solidifying its place in the chemist's toolbox.

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental and well-established transformation in organic chemistry. Therefore, the "discovery" of this compound would have been a direct and logical synthetic step following the successful isolation of 4-fluorophenylacetic acid. It is likely that its first preparation was not heralded as a major breakthrough but rather as a routine step in a larger synthetic sequence, and thus may not be documented in a dedicated publication.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H6ClFO | [2] |

| Molecular Weight | 172.59 g/mol | [2] |

| Boiling Point | 202-204 °C | [3] |

| Density | 1.259 g/cm³ (at 20 °C) | [3] |

| Refractive Index | 1.51 (at 20 °C) | [1][3] |

| CAS Number | 459-04-1 | [2] |

Evolution of Synthetic Methodologies

The preparation of this compound is primarily achieved through the chlorination of 4-fluorophenylacetic acid. Over the years, various chlorinating agents have been employed, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common due to their efficiency and the volatile nature of their byproducts.

Experimental Protocols

1. Synthesis of 4-Fluorophenylacetic Acid (Historical Approach - Based on Willgerodt–Kindler reaction principles often used for phenylacetic acids):

A common historical route to phenylacetic acids involves the Willgerodt–Kindler reaction. While a specific early protocol for the 4-fluoro derivative is not detailed in the immediate search results, a generalized procedure would be as follows:

-

Step 1: Formation of the Aryl Methyl Ketone. 4-Fluoroacetophenone is reacted with sulfur and a secondary amine (e.g., morpholine) at elevated temperatures.

-

Step 2: Hydrolysis. The resulting thioamide is then hydrolyzed, typically with a strong acid or base, to yield 4-fluorophenylacetic acid.

2. Modern Synthesis of 4-Fluorophenylacetic Acid (via Diazotization-Addition-Hydrolysis):

A more contemporary and scalable method is described in recent patent literature:

-

Step 1: Diazotization and Addition. 4-Fluoroaniline is diazotized in the presence of an acid (e.g., HCl) and a diazo reagent (e.g., sodium nitrite). The resulting diazonium salt is then reacted with vinylidene chloride in the presence of a copper catalyst and a phase transfer catalyst to form 1-(2,2,2-trichloroethyl)-4-fluorobenzene.[4]

-

Step 2: Hydrolysis. The trichloroethyl intermediate is hydrolyzed with an acid (e.g., 25% hydrochloric acid) at elevated temperatures (65-75 °C). Upon completion, the reaction is quenched with cold water, and the product, 4-fluorophenylacetic acid, is isolated by filtration and recrystallization.[4]

3. Synthesis of this compound:

The conversion of 4-fluorophenylacetic acid to the acyl chloride is a standard procedure.

-

Methodology: 4-Fluorophenylacetic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction is typically performed in an inert solvent (e.g., dichloromethane, toluene) or neat. The mixture is stirred, often at room temperature or with gentle heating, until the evolution of gas (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride) ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude this compound, which can be purified by distillation.

Logical Relationships in Synthesis

The following diagram illustrates the primary synthetic pathway from a common starting material to this compound.

Caption: Synthetic pathway to this compound.

Applications and Significance

The utility of this compound stems from the unique properties imparted by the fluorine atom. The incorporation of fluorine into drug molecules can enhance metabolic stability, binding affinity, and lipophilicity. As such, this compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and anesthetics.[1][3] Its reactivity also makes it a valuable reagent in the broader chemical industry for the production of specialty chemicals and materials.

Conclusion

From its roots in the early explorations of organofluorine chemistry to its present-day status as a vital synthetic building block, this compound has a rich, albeit not always explicitly documented, history. Its journey reflects the broader advancements in synthetic organic chemistry. The development of more efficient and scalable syntheses of its precursor, 4-fluorophenylacetic acid, has been crucial to its widespread availability and application. As the demand for sophisticated fluorinated molecules continues to grow, the importance of this compound in research and industry is set to endure.

References

An In-depth Technical Guide to the Stability and Storage of 4-Fluorophenylacetyl Chloride

For researchers, scientists, and professionals in drug development, the proper handling and storage of reactive chemical intermediates are paramount to ensuring experimental reproducibility, safety, and the integrity of synthesized materials. 4-Fluorophenylacetyl chloride, a key building block in the synthesis of various pharmaceutical agents and agrochemicals, is a reactive acyl chloride that demands careful management. This guide provides a comprehensive overview of its stability and the requisite storage conditions to maintain its quality.

Chemical Profile and Inherent Instability

This compound (C₈H₆ClFO) is a corrosive compound that is highly sensitive to environmental conditions. Its reactivity stems from the electrophilic nature of the carbonyl carbon in the acyl chloride group, making it susceptible to nucleophilic attack.

The primary degradation pathway for this compound is hydrolysis. It reacts violently with water and is sensitive to atmospheric moisture, leading to the formation of 4-fluorophenylacetic acid and corrosive hydrogen chloride gas. This reaction is typically rapid and exothermic.

Incompatible Materials: To prevent degradation and hazardous reactions, this compound should be stored away from:

-

Water and moisture

-

Strong oxidizing agents

-

Strong bases

-

Alcohols

Quantitative Stability Data

While specific quantitative shelf-life and kinetic degradation data for this compound under various conditions are not extensively available in public literature, the qualitative data strongly indicates its lability. The following table summarizes its known stability characteristics.

| Parameter | Observation | Reference |

| Reactivity with Water | Reacts violently with water, leading to hydrolysis.[1] | Safety Data Sheet (SDS) |

| Moisture Sensitivity | Highly sensitive to moisture; contact should be avoided.[1] | Supplier Technical Data |

| Thermal Stability | Stable under recommended storage conditions; however, decomposition can occur at elevated temperatures. | General chemical knowledge of acyl chlorides |

| Light Sensitivity | No specific data on light sensitivity is available, but storage in opaque containers is good practice. | General laboratory best practices |

Recommended Storage Conditions

Adherence to strict storage protocols is crucial for preserving the integrity of this compound. The following table outlines the recommended storage conditions based on supplier safety data sheets and general chemical handling principles.

| Storage Parameter | Recommendation | Rationale |

| Temperature | 2-8°C.[2] | To minimize decomposition and maintain stability. |

| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon).[2] | To prevent contact with atmospheric moisture. |

| Container | Tightly sealed, suitable, and closed containers.[1] Opaque or amber glass is recommended. | To prevent moisture ingress and potential light-induced degradation. |

| Storage Area | A cool, dry, and well-ventilated area designated as a corrosives area.[1] | To ensure a safe storage environment and prevent accidental contact with incompatibles. |

| Incompatibilities | Store separately from water, strong oxidizing agents, strong bases, and alcohols.[1] | To avoid violent reactions and degradation of the compound. |

Experimental Protocol: Representative Stability Assessment of Acyl Chlorides

While a specific, validated stability testing protocol for this compound is not publicly documented, a general approach for assessing the stability of reactive acyl chlorides can be outlined. This protocol is representative and would require optimization and validation for this specific compound.

Objective: To determine the rate of degradation of this compound under accelerated and long-term storage conditions.

Methodology:

-

Sample Preparation:

-

Procure a high-purity sample of this compound.

-

Under an inert atmosphere (glove box), aliquot the sample into multiple, pre-weighed, and sealed amber glass vials.

-

Prepare several sets of samples for different storage conditions.

-

-

Storage Conditions:

-

Long-term: 2-8°C with controlled humidity (if possible).

-

Accelerated: 25°C/60% RH and 40°C/75% RH (representative accelerated conditions). Note: Due to the high reactivity with moisture, exposure to high humidity should be carefully controlled and may require specialized equipment to prevent rapid decomposition.

-

Control: -20°C under an inert atmosphere.

-

-

Time Points:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.

-

-

Analytical Method:

-

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID), should be developed and validated.

-

The method must be able to separate the parent compound from its primary degradant, 4-fluorophenylacetic acid, and any other potential impurities.

-

-

Analysis:

-

At each time point, remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Under an inert atmosphere, prepare a solution of the sample in a suitable, dry, and inert solvent (e.g., anhydrous acetonitrile or dichloromethane).

-

Analyze the sample using the validated analytical method to determine the purity of this compound and the concentration of 4-fluorophenylacetic acid.

-

-

Data Evaluation:

-

Plot the purity of this compound against time for each storage condition.

-

Determine the rate of degradation and calculate the shelf-life based on the established specifications (e.g., time to reach 90% of the initial purity).

-

Logical Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound to maintain its stability.

References

A Technical Guide to the Solubility of 4-Fluorophenylacetyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluorophenylacetyl chloride in various organic solvents. Given the compound's utility as a key intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), a thorough understanding of its solubility is critical for reaction optimization, purification, and formulation. This document consolidates available data, provides a general methodology for solubility determination, and illustrates a relevant synthetic application.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. The polarity of a molecule is determined by the presence and arrangement of polar bonds and functional groups. This compound possesses a polar acyl chloride group and a moderately polar fluorinated aromatic ring, suggesting its solubility will be favored in solvents with similar characteristics.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely solubility based on the known properties of structurally similar compounds, such as phenylacetyl chloride and fluorobenzene. Phenylacetyl chloride is known to be miscible with alcohol and ether, and fluorobenzene is soluble in ethanol and diethyl ether.[1][2] This suggests that this compound will exhibit good solubility in a range of polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is expected to be lower.

The following table summarizes the predicted solubility of this compound in a variety of common organic solvents, categorized by solvent type.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM) | Miscible | High polarity and ability to dissolve polar organic compounds. The miscibility of this compound in DCM is also reported in some chemical supplier data. |

| Chloroform | Soluble | Similar to DCM, its polarity should facilitate the dissolution of the polar acyl chloride. | |

| Ethers | Diethyl Ether | Soluble | Moderate polarity and the presence of lone pair electrons on the oxygen can solvate the electrophilic carbonyl carbon. Phenylacetyl chloride is miscible with ether.[2] |

| Tetrahydrofuran (THF) | Soluble | Higher polarity than diethyl ether, making it an excellent solvent for a wide range of organic compounds. | |

| Aromatic | Toluene | Soluble | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute through π-π stacking. |

| Benzene | Soluble | Similar to toluene, with favorable π-π interactions. | |

| Polar Aprotic | Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Acetonitrile | Soluble | High polarity and a large dipole moment make it a good solvent for polar solutes. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent with a strong ability to solvate a wide variety of organic and inorganic compounds. | |

| Polar Protic | Ethanol | Soluble (with reaction) | The polar hydroxyl group can interact with the acyl chloride. However, a slow reaction to form the corresponding ester is expected. Phenylacetyl chloride is miscible with alcohol.[2] |

| Methanol | Soluble (with reaction) | Similar to ethanol, solubility is expected, but with a potential for reaction over time. | |

| Nonpolar | Hexane | Sparingly Soluble | The significant difference in polarity between the nonpolar hexane and the polar this compound will limit solubility. |

| Cyclohexane | Sparingly Soluble | Similar to hexane, a lack of polarity will result in poor solvation of the polar solute. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol can be employed. This method is suitable for determining the solubility of reactive compounds like acyl chlorides, where care must be taken to avoid reaction with the solvent or atmospheric moisture.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Anhydrous organic solvent of interest

-

Small, dry, sealable vials or test tubes

-

Analytical balance

-

Calibrated micropipettes or syringes

-

Temperature-controlled shaker or water bath

-

Inert gas (e.g., nitrogen or argon)

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10-20 mg) into a pre-weighed, dry vial.

-

Solvent Addition: Under an inert atmosphere, add a small, precise volume of the anhydrous organic solvent (e.g., 0.1 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: After the equilibration period, visually inspect the vial. If the solid has completely dissolved, the compound is soluble at that concentration.

-

Incremental Addition: If the solid has not completely dissolved, add another small, known volume of the solvent and repeat the equilibration step.

-

Saturation Point: Continue this incremental addition until the solid is completely dissolved. The total volume of solvent added to dissolve the initial mass of the solute represents the saturation point.

-

Quantification (Optional): For a more precise measurement, a saturated solution can be prepared by adding an excess of the solute to a known volume of the solvent and following the equilibration step. The saturated solution is then carefully filtered to remove any undissolved solid. A known aliquot of the filtrate is then analyzed (e.g., by spectroscopy or chromatography after derivatization) to determine the exact concentration of the dissolved solute.

-

Data Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of a Key Synthetic Application

This compound is a valuable building block in organic synthesis. One of its important applications is in the Friedel-Crafts acylation reaction to form ketones, which can be precursors to various pharmaceuticals. The following diagram illustrates the workflow for the synthesis of a potential NSAID precursor via a Friedel-Crafts acylation reaction.

Caption: Workflow for the synthesis of an aryl ketone via Friedel-Crafts acylation.

This guide provides a foundational understanding of the solubility of this compound for professionals in the fields of chemical research and drug development. While direct quantitative data is limited, the provided predictions and experimental protocol offer a robust framework for practical application.

References

An In-depth Technical Guide to the Electrophilicity of 4-Fluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 4-Fluorophenylacetyl chloride, a key building block in organic synthesis, particularly in the development of pharmaceuticals. The document elucidates the fundamental principles governing its reactivity, the influence of the para-fluoro substituent on the electrophilic character of the carbonyl carbon, and provides detailed experimental protocols for its synthesis and subsequent reactions. Quantitative data, including Hammett constants, are presented to offer a semi-quantitative understanding of its reactivity. Furthermore, this guide includes detailed visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound (C₈H₆ClFO) is a versatile acylating agent widely employed in organic synthesis.[1] Its utility stems from the highly electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is further modulated by the presence of a fluorine atom at the para position of the phenyl ring. Understanding the factors that govern the electrophilicity of this compound is crucial for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 459-04-1 | [1] |

| Molecular Formula | C₈H₆ClFO | [1] |

| Molecular Weight | 172.58 g/mol | [1] |

| Boiling Point | 202-204 °C | [2] |

| Density | 1.259 g/cm³ | [2] |

| Appearance | Clear yellow liquid | [] |

Factors Influencing Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is primarily influenced by two key factors:

-

Inductive Effect: The highly electronegative chlorine and oxygen atoms of the acyl chloride group withdraw electron density from the carbonyl carbon, creating a significant partial positive charge and enhancing its electrophilicity.

-

Electronic Effect of the para-Fluoro Substituent: The fluorine atom at the para position exerts a dual electronic effect:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network, further increasing the positive charge on the carbonyl carbon and thus its electrophilicity.

-

Resonance Effect (+R): The fluorine atom can donate a lone pair of electrons into the aromatic ring through resonance. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing the reactivity of a distant functional group.

-

Quantitative Analysis of Electrophilicity: The Hammett Equation

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[4][5] The equation is expressed as:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction with a substituted reactant.

-

k₀ is the rate constant for the reaction with the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For the 4-fluoro substituent in the para position, the Hammett sigma constant (σₚ) is +0.062 .[6] The positive value indicates that the fluorine atom is an electron-withdrawing group, which is consistent with its high electronegativity.

Using the Hammett equation, we can predict that this compound will be more reactive (i.e., have a larger rate constant) than the unsubstituted phenylacetyl chloride towards nucleophilic attack due to the electron-withdrawing nature of the fluorine atom.

Experimental Protocols

Synthesis of this compound from 4-Fluorophenylacetic Acid

This protocol describes the conversion of 4-fluorophenylacetic acid to its corresponding acyl chloride using thionyl chloride. A similar procedure is well-established for the synthesis of other arylacetyl chlorides.[8]

Materials:

-

4-Fluorophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Dry benzene (or another inert solvent like dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a dry round-bottom flask, combine 4-fluorophenylacetic acid and a slight excess (e.g., 1.2 equivalents) of thionyl chloride in an inert solvent such as dry benzene.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction should be carried out in a fume hood due to the evolution of sulfur dioxide and hydrogen chloride gas.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting this compound by vacuum distillation.

Friedel-Crafts Acylation of Benzene with this compound

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic substrate, using benzene as an example.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry benzene

-

Dry dichloromethane (DCM) as a solvent

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Set up a dry round-bottom flask equipped with a stirring apparatus and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane in the flask and cool the mixture to 0°C using an ice bath.

-

Dissolve this compound (1.0 equivalent) in dry dichloromethane and add it to the addition funnel.

-

Add the this compound solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0°C.

-

After the addition is complete, add a solution of benzene (1.0 equivalent) in dry dichloromethane dropwise to the reaction mixture.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until completion as monitored by TLC.

-

Quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Reaction Mechanisms and Workflows

General Mechanism of Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles typically proceed through a nucleophilic addition-elimination mechanism.

Caption: General mechanism of nucleophilic acyl substitution.

In this mechanism, the nucleophile (Nu-H) attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses by expelling the chloride ion, which is a good leaving group, to form the final acylated product.

Experimental Workflow for a Kinetic Study

The following diagram illustrates a typical workflow for conducting a kinetic study of the reaction of this compound with a nucleophile.

Caption: A typical workflow for a kinetic study.

Conclusion

This compound is a highly reactive and valuable reagent in organic synthesis due to the pronounced electrophilicity of its carbonyl carbon. This reactivity is enhanced by the electron-withdrawing inductive effect of the para-fluoro substituent. While direct quantitative kinetic data remains sparse in the public domain, the principles of physical organic chemistry, particularly the Hammett equation, provide a solid framework for understanding and predicting its reactivity. The experimental protocols and mechanistic diagrams provided in this guide offer a practical resource for researchers and professionals in the field of drug development and chemical synthesis, enabling the effective and safe utilization of this important chemical intermediate.

References

- 1. This compound | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(459-04-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homepages.bluffton.edu [homepages.bluffton.edu]

- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 8. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols for 4-Fluorophenylacetyl Chloride in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 4-fluorophenylacetyl chloride in two key types of acylation reactions: Friedel-Crafts acylation for the synthesis of aryl ketones and the acylation of amines to produce amides. This compound is a versatile reagent, and the introduction of the 4-fluorophenylacetyl group can be a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1]

Friedel-Crafts Acylation with this compound

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds and synthesizing aryl ketones. The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4][5] The resulting 4-fluorophenylacetylated aromatic compounds can serve as key intermediates in medicinal chemistry.

Quantitative Data for Friedel-Crafts Acylation

The following table summarizes representative quantitative data for a Friedel-Crafts acylation reaction using a substituted phenylacetyl chloride.

| Aromatic Substrate | Acylating Agent | Catalyst (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| Fluorobenzene | 2-Chloro-2-phenylacetyl chloride | AlCl₃ (1.1) | Fluorobenzene (excess) | 80 | 4 | 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | 85 | --INVALID-LINK--[6] |

| Toluene | Acetyl chloride | AlCl₃ (1.1) | Methylene chloride | 0 to RT | 0.5 | 4-Methylacetophenone | - | --INVALID-LINK--[2] |

Experimental Protocol: Synthesis of 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

This protocol details the Friedel-Crafts acylation of fluorobenzene with 2-chloro-2-phenylacetyl chloride, adapted from a similar synthesis.[6]

Materials:

-

Fluorobenzene

-

2-Chloro-2-phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methylene chloride (CH₂Cl₂)

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add fluorobenzene (150 g) and anhydrous aluminum chloride (33 g).

-

Addition of Acyl Chloride: Cool the mixture to 0°C using an ice bath. Add 2-chloro-2-phenylacetyl chloride (47 g) dropwise from the dropping funnel over 1 hour.

-

Reaction: After the addition is complete, heat the reaction mixture to 80°C and stir for 4 hours.

-

Quenching: Cool the reaction mixture back to 0°C and slowly pour it into 100 mL of ice-cold 2 M hydrochloric acid with stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution until the pH is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2-chloro-1-(4-fluorophenyl)-2-phenylethanone can be further purified by recrystallization or column chromatography. The reported yield for a similar synthesis is 85%.[6]

Reaction Mechanism: Friedel-Crafts Acylation

The following diagram illustrates the mechanism of Friedel-Crafts acylation.

Caption: Mechanism of the Friedel-Crafts Acylation Reaction.

Acylation of Amines with this compound

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of 4-fluorophenylacetamides. These amides are of significant interest in drug discovery due to their diverse biological activities, including potential as anticancer agents.[7][8]

Quantitative Data for Amine Acylation

The following table summarizes the yields for the synthesis of various 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which have been investigated for their cytotoxic activity.[7]

| Aniline Derivative | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2-Nitroaniline | 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | Acetonitrile | 24 | 65 | --INVALID-LINK--[7] |

| 3-Methoxyaniline | 2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamide | Acetonitrile | 24 | 56 | --INVALID-LINK--[7] |

| 4-Nitroaniline | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Acetonitrile | 24 | - | --INVALID-LINK--[7] |

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide

This protocol is adapted from the synthesis of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives with potential anticancer activity.[7]

Materials:

-

4-Fluorophenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

2-Nitroaniline

-

Acetonitrile

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Dilute sulfuric acid

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, mix equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in acetonitrile. Stir the mixture for 30 minutes at room temperature.

-

Addition of Amine: Add 2-nitroaniline to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, evaporate the acetonitrile under reduced pressure.

-

Extraction: Add water and ethyl acetate to the residue. Transfer the mixture to a separatory funnel and separate the ethyl acetate layer.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, dilute sulfuric acid, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the ethyl acetate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 2-(4-fluorophenyl)-N-(2-nitrophenyl)acetamide, can be purified by recrystallization or column chromatography. The reported yield is 65%.[7]

Note: This protocol starts from 4-fluorophenylacetic acid and generates the acylating agent in situ. A direct acylation using this compound would typically be performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) at 0°C to room temperature.

Experimental Workflow: Synthesis of Anticancer Phenylacetamide Derivatives